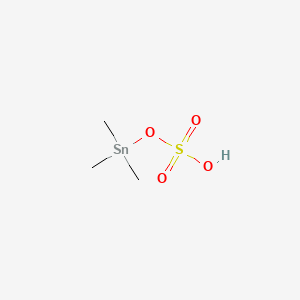
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is a unique organosilicon compound characterized by the presence of both silicon and chlorine atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one typically involves the reaction of a benzosilinone precursor with chlorinating agents in the presence of a silicon source. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the synthesis.
化学反応の分析
Types of Reactions
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes or other reduced silicon species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes or other reduced silicon species.
科学的研究の応用
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its reactivity and stability.
作用機序
The mechanism of action of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one involves the interaction of its silicon and chlorine atoms with various molecular targets. The silicon center can form strong bonds with oxygen or nitrogen atoms, making it useful in the formation of stable siloxane or silazane linkages. The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties.
類似化合物との比較
Similar Compounds
2,2-Dichloro-3-methylbutane: Similar in having dichloro substitution but lacks the silicon component.
2,3-Dichlorobutane: Another dichloro-substituted compound but with a different carbon backbone and no silicon.
Uniqueness
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is unique due to the presence of both silicon and chlorine atoms, which impart distinct chemical reactivity and stability. This combination allows for a wide range of chemical modifications and applications that are not possible with purely carbon-based compounds.
特性
CAS番号 |
63607-01-2 |
|---|---|
分子式 |
C9H5Cl5OSi2 |
分子量 |
362.6 g/mol |
IUPAC名 |
2,2-dichloro-3-trichlorosilyl-2-benzosilin-1-one |
InChI |
InChI=1S/C9H5Cl5OSi2/c10-16(11)8(17(12,13)14)5-6-3-1-2-4-7(6)9(16)15/h1-5H |
InChIキー |
RAUASQILCUNDET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C([Si](C2=O)(Cl)Cl)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



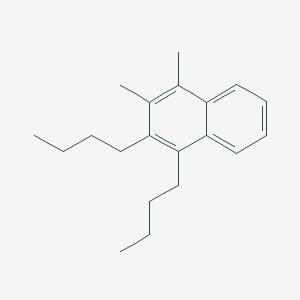
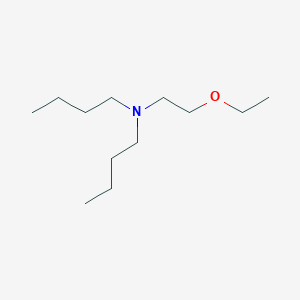

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
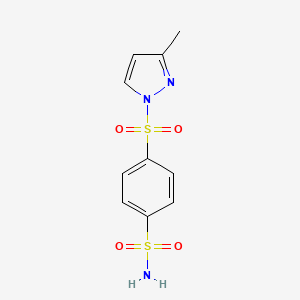

![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
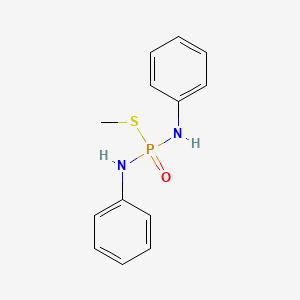
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
